Amcipatricin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

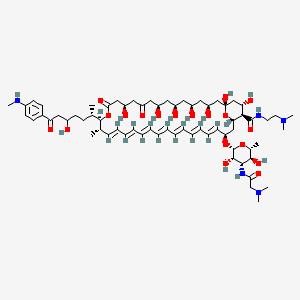

Amcipatricin is a semi-synthetic, water-soluble polyene antibiotic known for its potent broad-spectrum antifungal activity. It is particularly effective against prevalent fungal pathogens such as Candida species, Cryptococcus species, and Aspergillus species . This compound has been used in trials studying the treatment of Cryptococcosis or Aspergillosis infections .

Preparation Methods

The preparation of Amcipatricin diascorbate involves several steps. One method includes the preparation of N,N-dimethylglycyl pentafluorophenyl ester from N,N-dimethylglycine and pentafluorophenol . The process for the production of this compound diascorbate is designed to improve the treatment of invasive fungal infections resistant to traditional antifungal agents .

Chemical Reactions Analysis

Amcipatricin undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include N,N-dimethylglycine and pentafluorophenol . The major products formed from these reactions are derivatives of this compound, such as this compound diascorbate .

Scientific Research Applications

Amcipatricin has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is used in the treatment and prevention of severe fungal infections in cystic fibrosis and immunocompromised patients . This compound exhibits in vitro inhibitory activity comparable to or better than that of Amphotericin B against Candida species, Cryptococcus neoformans, and Aspergillus species . It also shows dose-dependent efficacy on murine pulmonary aspergillosis models .

Mechanism of Action

The mechanism of action of Amcipatricin mirrors that of other polyene antibiotics. Its primary mode of action involves disrupting the cell membrane of fungi by binding to ergosterol, a key component of fungal cell membranes . This binding leads to the leakage of cytoplasmic contents, upsetting the internal balance of the fungal cell and ultimately causing cell death .

Comparison with Similar Compounds

Amcipatricin is unique among polyene antibiotics due to its water solubility and broad-spectrum antifungal activity. Similar compounds include Amphotericin B, which has been the gold standard for systemic antifungal therapy since the 1950s . this compound exhibits better in vitro inhibitory activity and lower renal toxicity compared to Amphotericin B . Other similar compounds include Nystatin and Natamycin, which also belong to the polyene class of antibiotics but differ in their spectrum of activity and clinical applications.

Properties

CAS No. |

143483-67-4 |

|---|---|

Molecular Formula |

C67H103N5O19 |

Molecular Weight |

1282.6 g/mol |

IUPAC Name |

(1R,3S,5S,7R,9R,13R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-4-[[2-(dimethylamino)acetyl]amino]-3,5-dihydroxy-6-methyloxan-2-yl]oxy-N-[2-(dimethylamino)ethyl]-1,3,5,7,9,13,37-heptahydroxy-17-[(2S)-5-hydroxy-7-[4-(methylamino)phenyl]-7-oxoheptan-2-yl]-18-methyl-11,15-dioxo-16,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxamide |

InChI |

InChI=1S/C67H103N5O19/c1-42-21-19-17-15-13-11-9-10-12-14-16-18-20-22-54(89-66-63(85)61(62(84)44(3)88-66)70-58(82)41-72(7)8)38-57-60(65(86)69-29-30-71(5)6)56(81)40-67(87,91-57)39-53(79)35-51(77)33-49(75)31-48(74)32-50(76)34-52(78)37-59(83)90-64(42)43(2)23-28-47(73)36-55(80)45-24-26-46(68-4)27-25-45/h9-22,24-27,42-44,47-49,51-54,56-57,60-64,66,68,73-75,77-79,81,84-85,87H,23,28-41H2,1-8H3,(H,69,86)(H,70,82)/b10-9+,13-11+,14-12+,17-15+,18-16+,21-19+,22-20+/t42-,43-,44+,47?,48+,49-,51-,52+,53-,54-,56-,57-,60+,61-,62+,63-,64-,66-,67+/m0/s1 |

InChI Key |

UJGVOBAKMNJQEV-LYLBHANESA-N |

Isomeric SMILES |

C[C@H]1/C=C/C=C/C=C/C=C/C=C/C=C/C=C/[C@@H](C[C@H]2[C@@H]([C@H](C[C@](O2)(C[C@H](C[C@H](C[C@H](C[C@H](CC(=O)C[C@H](CC(=O)O[C@@H]1[C@@H](C)CCC(CC(=O)C3=CC=C(C=C3)NC)O)O)O)O)O)O)O)O)C(=O)NCCN(C)C)O[C@H]4[C@H]([C@H]([C@@H]([C@H](O4)C)O)NC(=O)CN(C)C)O |

Canonical SMILES |

CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(CC(CC(CC(=O)CC(CC(=O)OC1C(C)CCC(CC(=O)C3=CC=C(C=C3)NC)O)O)O)O)O)O)O)O)C(=O)NCCN(C)C)OC4C(C(C(C(O4)C)O)NC(=O)CN(C)C)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 3,3-dimethyl-2-[(1-pent-4-enylindazole-3-carbonyl)amino]butanoate](/img/structure/B10827576.png)

![6-[[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-17-[(2R)-4-carboxybutan-2-yl]-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B10827607.png)

![N-[3-[[[2-(5-chloro-4-fluoro-1H-benzimidazol-2-yl)pyrimidin-4-yl]amino]methyl]pyridin-2-yl]-N-methylmethanesulfonamide](/img/structure/B10827634.png)

![[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (E)-tetracos-15-enoate](/img/structure/B10827651.png)

![(3E,5E,7E,9R,10R,11E,13E,17S,18S,20S)-20-[(R)-[(2R,3R,4S,5R,6R)-2,4-dihydroxy-6-[(2R)-2-[(4S,5S,6S)-4-hydroxy-5-[(2S,4R,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4,6-dimethyloxan-2-yl]oxy-3-methoxypropyl]-3,5-dimethyloxan-2-yl]-hydroxymethyl]-10-[(2R,3S,4S,5R,6S)-3,4-dihydroxy-5-methoxy-6-methyloxan-2-yl]oxy-17-hydroxy-18-methoxy-3,5,7,9,13-pentamethyl-1-oxacycloicosa-3,5,7,11,13-pentaen-2-one](/img/structure/B10827656.png)